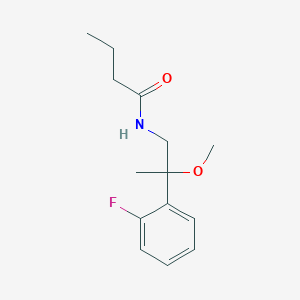

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide, also known as fluoro-JNJ-38431055, is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Application in Radiotracer Synthesis

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide, due to its fluorine moiety, is relevant in the synthesis of radiolabeled compounds. For instance, nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of potential radiotracers for the study of CB1 cannabinoid receptors in the brain via positron emission tomography. These compounds have been synthesized with high specific radioactivity and purity, indicating their potential in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).

Role in Kinase Inhibition

Compounds structurally related to N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide have been identified as potent and selective kinase inhibitors. These compounds have demonstrated significant tumor stasis in cancer models, pointing to their potential as therapeutic agents in oncology. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in preclinical cancer studies (Schroeder et al., 2009).

Antimycobacterial Potential

Certain N-substituted compounds, related to N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide, have shown significant antimycobacterial activity. These compounds, characterized by their molecular structure and lipophilic properties, have been effective against strains of Mycobacterium, indicating their potential in treating tuberculosis and other mycobacterial infections (Goněc et al., 2017).

Application in Anticonvulsant Research

Derivatives of N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide have been investigated for their anticonvulsant properties. Certain fluoro-substituted benzenamides have demonstrated comparable anticonvulsant activity to established drugs like phenobarbital, suggesting their potential utility in managing seizures and related neurological disorders (Meza-Toledo et al., 2008).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors in the central nervous system .

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may interact with opioid receptors, leading to changes in pain perception and response .

Biochemical Pathways

It is known that fentanyl analogs generally affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Pharmacokinetics

It is known that similar compounds, such as fentanyl analogs, can cross the blood-brain barrier, which is crucial for their central nervous effects .

Result of Action

Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects .

Action Environment

It is known that similar compounds, such as fentanyl analogs, can have their effects modulated by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2/c1-4-7-13(17)16-10-14(2,18-3)11-8-5-6-9-12(11)15/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXDUEAULJQFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(C)(C1=CC=CC=C1F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2476666.png)

![N1-(4-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2476671.png)

![8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2476679.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2476681.png)

![1,3-Benzothiazol-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2476684.png)